molecular formula C18H24N4O2S3 B2868000 3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-54-0

3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2868000
CAS No.: 2034532-54-0
M. Wt: 424.6
InChI Key: PJVYFHBHDNMYEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety, which is a heterocyclic compound containing sulfur and nitrogen atoms. The presence of the 1,2-dithiolan-3-yl group suggests that the compound may have antioxidant properties .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The presence of the piperidine ring and the thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety suggests that this compound could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be predicted based on its structure. For example, the presence of the piperidine ring suggests that this compound may be basic .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve determining its biological activity, studying its mechanism of action, and optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

3-[1-[5-(dithiolan-3-yl)pentanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S3/c23-16(4-2-1-3-14-7-12-26-27-14)21-9-5-13(6-10-21)22-18(24)17-15(19-20-22)8-11-25-17/h8,11,13-14H,1-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVYFHBHDNMYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CCCCC4CCSS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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